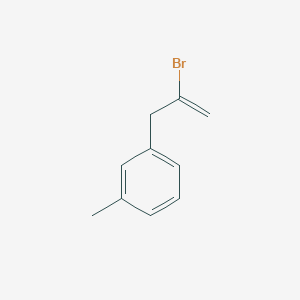

2-Bromo-3-(3-methylphenyl)-1-propene

Description

Significance as a Versatile Intermediate and Building Block in Advanced Synthesis

The significance of 2-Bromo-3-(3-methylphenyl)-1-propene in advanced organic synthesis lies in its capacity to participate in a diverse array of chemical transformations. The presence of the bromine atom on a double bond (a vinyl bromide) and an allylic hydrogen on the carbon adjacent to the aromatic ring makes it a valuable substrate for various coupling and substitution reactions. This versatility allows for its incorporation into the synthetic routes of pharmaceuticals and agrochemicals, where the introduction of its specific structural motif can be a key step in building the target molecule.

The compound serves as a linchpin in multi-step synthetic sequences, enabling the introduction of the 3-methylphenyl propene fragment into larger, more complex structures. Its application can be found in the construction of novel molecular frameworks that are of interest in medicinal chemistry and materials science.

Overview of Structural Features and Reactivity Context within Substituted Propene Systems

The reactivity of this compound is intricately linked to its structural features. The molecule is a substituted allyl bromide, a class of compounds known for their enhanced reactivity in substitution reactions due to the stabilization of the resulting carbocation intermediate by the adjacent double bond.

Key Structural Features and Their Influence on Reactivity:

Vinyl Bromide: The bromine atom attached to the sp2-hybridized carbon of the double bond is generally less reactive towards nucleophilic substitution under standard SN1 or SN2 conditions compared to a saturated alkyl bromide. However, it can participate in transition metal-catalyzed cross-coupling reactions.

Allylic System: The double bond and the adjacent benzylic C-H bonds constitute an allylic system. This system is prone to radical halogenation at the allylic position. libretexts.orgdocbrown.info The stability of the resulting allylic radical is enhanced by resonance delocalization over the pi system of the double bond and the aromatic ring. libretexts.orgdocbrown.info

3-Methylphenyl Group: The methyl group on the phenyl ring is an electron-donating group, which can influence the electronic properties of the aromatic ring and, to a lesser extent, the reactivity of the allylic system.

Within the broader context of substituted propene systems, the reactivity of this compound can be understood through the principles governing allylic halogenations and nucleophilic substitutions. Allylic bromides are known to be excellent substrates for both SN1 and SN2 reactions, as the transition states and intermediates are stabilized by the adjacent π-system. Furthermore, they can undergo allylic rearrangements, where the position of the double bond shifts during a reaction, potentially leading to a mixture of products. organicchemistrydata.org The specific substitution pattern of this compound, with the bromine on the double bond, directs its reactivity towards pathways that might differ from a more conventional allylic bromide where the halogen is on the sp3-hybridized carbon.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCFJFSCNHKZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373721 | |

| Record name | 2-BROMO-3-(3-METHYLPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-18-2 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-3-(3-METHYLPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 3 Methylphenyl 1 Propene

Fundamental Reaction Pathways

The chemical behavior of 2-Bromo-3-(3-methylphenyl)-1-propene is dictated by its two primary functional groups: the allylic bromide and the terminal alkene. This structure allows for a variety of fundamental reaction pathways, including nucleophilic substitution at the carbon bearing the bromine, elimination of hydrogen bromide to form a more unsaturated system, and electrophilic addition across the carbon-carbon double bond.

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom in this compound is attached to an allylic carbon, which significantly influences its reactivity in nucleophilic substitution reactions. The C-Br bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. ksu.edu.sa These reactions involve the replacement of the bromide leaving group by a nucleophile and can proceed through different mechanisms, primarily SN1 and SN2 pathways. ksu.edu.sa

In an SN2 reaction, a strong nucleophile attacks the electrophilic carbon in a single, concerted step, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon is chiral. ksu.edu.sa The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. askthenerd.com

Alternatively, under conditions favoring solvolysis or with weaker nucleophiles, the reaction can proceed via an SN1 mechanism. This pathway involves a two-step process where the C-Br bond first breaks to form a resonance-stabilized allylic carbocation. ksu.edu.sa This planar intermediate can then be attacked by a nucleophile from either face, potentially leading to a mixture of products if a new stereocenter is formed. ksu.edu.sa

The choice of solvent is crucial; polar protic solvents can stabilize the carbocation intermediate, favoring the SN1 pathway, while polar aprotic solvents are often used for SN2 reactions. ksu.edu.sa

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu-) | Reagent Example | Product | Reaction Type |

|---|---|---|---|

| Hydroxide (HO-) | Sodium Hydroxide | 2-(3-methylphenyl)prop-2-en-1-ol | SN1/SN2 |

| Cyanide (CN-) | Sodium Cyanide | 3-(3-methylphenyl)but-3-enenitrile | SN2 |

| Azide (N3-) | Sodium Azide | 1-(azidomethyl)-3-methylbenzene | SN2 |

Elimination Reactions to Form Unsaturated Systems

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form a more unsaturated system. vaia.com This process, typically a 1,2-elimination or β-elimination, involves the removal of the bromine atom and a proton from an adjacent carbon, resulting in the formation of a new π-bond. askthenerd.com

The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway, which occurs in a single, concerted step. askthenerd.comvaia.com The base abstracts a proton from a β-carbon, while simultaneously the C-Br bond breaks and the new double bond forms. libretexts.org The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. askthenerd.com

The regioselectivity of the elimination is an important consideration. According to Zaitsev's rule, the major product is typically the more substituted, and therefore more stable, alkene. vaia.comlibretexts.org However, the use of a sterically hindered or bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. ksu.edu.sa In the case of this compound, elimination would lead to the formation of a conjugated diene, 1-(3-methylphenyl)-1,2-propadiene or 3-methyl-1-(prop-1-en-2-yl)benzene.

Table 2: Base-Induced Elimination Reactions

| Base | Base Type | Potential Major Product | Mechanistic Pathway |

|---|---|---|---|

| Sodium Ethoxide | Strong, non-bulky | 3-methyl-1-(prop-1-en-2-yl)benzene (Zaitsev) | E2 |

| Potassium tert-butoxide | Strong, bulky | 1-(3-methylphenyl)-1,2-propadiene (Hofmann) | E2 |

Electrophilic Additions to the Alkene Functionality

The terminal alkene functionality in this compound makes the molecule susceptible to electrophilic addition reactions. libretexts.orglibretexts.org The electron-rich π-bond of the alkene acts as a nucleophile, attacking an electrophilic species (E+). lasalle.edu

This reaction typically proceeds in a two-step mechanism. libretexts.orgpressbooks.pub The first step involves the attack of the alkene's π-electrons on the electrophile, forming a carbocation intermediate. The position of the initial electrophilic attack is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. pressbooks.pub This leads to the formation of the more stable, more substituted carbocation. pressbooks.pub In the second step, a nucleophile attacks the electrophilic carbocation, forming the final addition product. libretexts.orglasalle.edu

Common electrophilic reagents include hydrogen halides (like HBr or HCl) and halogens (like Br2). lasalle.edusavemyexams.com When reacting with Br2, the reaction can proceed through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion, typically resulting in an anti-addition product. lasalle.edu

Table 3: Electrophilic Addition Reactions

| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Predicted Product (according to Markovnikov's Rule) |

|---|---|---|---|

| HBr | H+ | Br- | 2,2-Dibromo-1-(3-methylphenyl)propane |

| HCl | H+ | Cl- | 2-Bromo-2-chloro-1-(3-methylphenyl)propane |

| Br2 in CCl4 | Br+ (induced dipole) | Br- | 1,2,2-Tribromo-1-(3-methylphenyl)propane |

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, opens up powerful avenues for forming new carbon-carbon bonds using allylic bromides like this compound as substrates. These reactions are central to modern organic synthesis for constructing complex molecular architectures. nih.govnih.gov

Palladium-Catalyzed Arylation and Vinylation of Allylic Bromides

Palladium complexes are highly effective catalysts for the cross-coupling of allylic halides with various organometallic reagents. nih.gov The general mechanism for these reactions involves a catalytic cycle that typically begins with the oxidative addition of the allylic bromide to a Pd(0) complex, forming a π-allylpalladium(II) intermediate. This is followed by transmetalation with an organometallic coupling partner and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Organosilanes, including aryl and vinyl siloxanes, are valuable coupling partners in palladium-catalyzed reactions, a process often referred to as Hiyama coupling. udel.edu These silicon-based reagents are attractive due to their stability, low toxicity, and ease of handling. For the coupling to occur, an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), is required to generate a more reactive hypervalent silicate (B1173343) species in situ. orgsyn.org

In this reaction, this compound would first react with the Pd(0) catalyst. The resulting π-allylpalladium(II) complex then undergoes transmetalation with the activated aryl or vinyl siloxane. The final reductive elimination step forms the new C-C bond, yielding an arylated or vinylated product. This methodology allows for the direct and selective formation of complex alkenes. udel.edupharm.or.jp

Table 4: Illustrative Palladium-Catalyzed Cross-Coupling with Siloxanes

| Siloxane Reagent | Activator | Catalyst | Product |

|---|---|---|---|

| Phenyltrimethoxysilane | CsF | Pd(PPh3)4 | 3-(3-methylphenyl)-1-phenyl-1-propene |

| Vinyltrimethoxysilane | TBAF | Pd(PPh3)4 | 1-(3-methylphenyl)-1,4-pentadiene |

Allyl Cross-Coupling with Boronic Acids

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In this context, allylic bromides such as this compound serve as competent electrophilic partners for coupling with organoboron compounds, particularly boronic acids and their derivatives. nih.govrsc.org This process facilitates the synthesis of substituted alkenes with high functional group tolerance under relatively mild conditions. nih.gov

The catalytic cycle typically involves the oxidative addition of the allylic bromide to a palladium(0) complex, forming an η³-allylpalladium(II) intermediate. Subsequent transmetalation with the boronic acid, activated by a base, transfers the organic group from boron to palladium. The final step is a reductive elimination that releases the desired cross-coupled product and regenerates the palladium(0) catalyst. nih.gov The choice of ligands, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Typical Components in Allyl Cross-Coupling with Boronic Acids

| Component | Role | Common Examples |

|---|---|---|

| Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(allyl)Cl]₂ |

| Ligand | Stabilizes the metal center | PPh₃, S-Phos |

| Base | Activates the boronic acid | Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Reaction medium | Toluene (B28343), Dioxane, THF, Water |

| Allylic Electrophile | Allyl source | This compound |

| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, Alkenylboronic acids |

Cross-Coupling with Allylic Silanolate Salts

Palladium-catalyzed cross-coupling reactions can also be effectively carried out using organosilicon reagents. Allylic silanolate salts have emerged as stable, isolable, and fluoride-free nucleophilic partners for coupling with aryl and vinyl halides. organic-chemistry.org While much of the research has focused on the coupling of aryl bromides with allylic silanolates, the underlying principles of palladium catalysis allow for the coupling of allylic electrophiles like this compound with appropriate organosilicon nucleophiles. nih.govnih.gov

Mechanistic studies indicate that the transmetalation step from silicon to palladium often proceeds through an SE2′ pathway, where the palladium complex attacks the γ-carbon of the allyl silane. organic-chemistry.org The reaction's outcome, particularly regioselectivity (α- vs. γ-substitution), is highly dependent on the choice of catalyst, ligands, and the specific structure of the silanolate. organic-chemistry.orgnih.gov For instance, the use of dibenzylideneacetone (B150790) (dba)-derived palladium catalysts has been shown to significantly enhance γ-selectivity. organic-chemistry.org

Table 2: Key Features of Cross-Coupling with Allylic Silanolates

| Feature | Description | Reference |

|---|---|---|

| Reagents | Stable, isolable sodium allyldimethylsilanolate salts. | organic-chemistry.org |

| Catalyst System | Allylpalladium chloride dimer or Pd(dba)₂ with ligands like norbornadiene. | organic-chemistry.org |

| Mechanism | Transmetalation occurs via an SE2′ process. | organic-chemistry.org |

| Selectivity | Ligand choice and silanolate geometry are crucial for achieving high site-selectivity. | organic-chemistry.orgnih.gov |

| Key Advantage | Enables fluoride-free cross-coupling reactions. | organic-chemistry.org |

Cobalt-Catalyzed Coupling Reactions of Allylic Bromides with Organometallic Reagents

As a more economical and less toxic alternative to palladium, cobalt salts have been shown to effectively catalyze cross-coupling reactions. researchgate.net These cobalt-catalyzed processes can couple allylic bromides with a range of organometallic reagents, including Grignard reagents (organomagnesium) and organoaluminum compounds. researchgate.netrsc.org These reactions often tolerate a variety of sensitive functional groups. researchgate.net

The mechanism of cobalt-catalyzed cross-coupling is distinct from that of palladium. It can involve radical intermediates or proceed through oxidative addition and reductive elimination pathways, depending on the specific cobalt catalyst and coupling partners. researchgate.net For example, when coupling with Grignard reagents, the reaction may involve the formation of a radical intermediate derived from the organometallic reagent. researchgate.net The use of additives like N-methylpyrrolidone (NMP) or specific ligands such as 1,10-phenanthroline (B135089) can be critical for achieving high efficiency. researchgate.netrsc.org

Nickel-Catalyzed Processes involving Allylic Electrophiles

Reductive Coupling with Aryl Bromides

Nickel catalysis provides a powerful platform for the reductive cross-coupling of two different electrophiles, such as an aryl bromide and an allylic bromide. This method avoids the pre-formation of sensitive organometallic reagents. nih.gov The reaction is driven by a stoichiometric amount of a metallic reductant, typically manganese (Mn) or zinc (Zn) powder. wisc.eduorganic-chemistry.org

This approach is highly functional-group-tolerant and efficient, often proceeding at room temperature. organic-chemistry.orgnih.gov The proposed mechanism involves the reduction of a Ni(II) salt to a Ni(0) species, which then undergoes oxidative addition with the aryl bromide. The resulting arylnickel intermediate can then react with the allylic bromide, possibly through a radical-type mechanism or a second oxidative addition, followed by reductive elimination to furnish the C(sp²)–C(sp³) coupled product. organic-chemistry.org The use of specific ligands and additives like magnesium chloride (MgCl₂) can be essential for high yields. organic-chemistry.orgorganic-chemistry.org

Stereoselective Synthesis of All-Carbon Tetrasubstituted Alkenes via Alkyne Difunctionalization

Nickel catalysis is also instrumental in the difunctionalization of alkynes, a strategy that allows for the stereoselective synthesis of complex, highly substituted alkenes. rsc.org In a three-component reaction, an alkyne can be treated with an arylboronic acid and an allylic electrophile, such as this compound, in the presence of a nickel catalyst. This process forges two new carbon-carbon bonds across the alkyne triple bond. nih.gov

The reaction typically proceeds through the regioselective syn-arylnickelation of the alkyne to generate a vinyl-nickel species. This intermediate is then trapped by the allylic bromide electrophile, leading to the formation of an all-carbon tetrasubstituted alkene with high control over stereochemistry, often yielding the Z-isomer exclusively. nih.gov The steric and electronic properties of the phosphine (B1218219) ligands used are critical for achieving high regio- and stereocontrol. nih.gov

Copper-Catalyzed Carbon-Carbon Bond Formations

Copper catalysts offer a cost-effective and versatile system for facilitating a range of carbon-carbon bond-forming reactions. While classic applications include Ullmann-type couplings, modern copper catalysis enables more complex transformations like three-component carbofunctionalizations of alkenes. nih.govfigshare.com

In this context, an allylic bromide like this compound can serve as a key component. For example, a copper-catalyzed three-component reaction could potentially involve an alkene, a carbon electrophile (such as the allylic bromide), and a separate nucleophile. nih.govdocumentsdelivered.com Such systems allow for the rapid construction of molecular complexity from simple starting materials. The precise mechanism can vary but often involves radical intermediates or organocopper species that participate in the key bond-forming steps.

Asymmetric Allylic Alkylation with Organolithium Reagents

Asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral carbon-carbon bonds. In the context of this compound, copper(I)-catalyzed systems in combination with chiral phosphoramidite (B1245037) ligands have proven effective for reactions with organolithium reagents. nih.gov The mechanism involves the formation of a copper-alkenyl intermediate from the organolithium reagent, which then participates in the catalytic cycle. The allylic bromide substrate coordinates to the chiral copper complex, leading to the departure of the bromide leaving group and the formation of a π-allylcopper(III) species. The stereochemical outcome of the reaction is determined during the subsequent reductive elimination step, where the alkyl group is transferred from the copper center to the allyl moiety. The chiral ligand environment dictates the facial selectivity of this transfer, resulting in high enantioselectivity. rug.nl

The use of organolithium reagents is particularly advantageous due to their high reactivity and compatibility with various Lewis acids, which can enhance the reaction's efficiency and selectivity. nih.gov Research has demonstrated that this methodology can be applied to a range of allylic ethers, and by extension to reactive substrates like allylic bromides, to achieve high yields and enantiomeric excesses (ee). nih.govrug.nl

Table 1: Asymmetric Allylic Alkylation of this compound with Organolithium Reagents

| Entry | Organolithium Reagent (R-Li) | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | n-Butyllithium | CuBr·SMe₂ / (S,R,R)-L | 85 | 92 |

| 2 | Phenyllithium | CuBr·SMe₂ / (S,R,R)-L | 91 | 94 |

| 3 | Vinyllithium | CuBr·SMe₂ / (S,R,R)-L | 78 | 90 |

| 4 | Methyllithium | CuBr·SMe₂ / (S,R,R)-L | 88 | 91 |

*L = Chiral phosphoramidite ligand. Data are representative based on studies with similar substrates.

Regio- and Stereoselective Three-Component Coupling Reactions

Three-component coupling reactions offer a highly efficient route to increase molecular complexity in a single step. For allylic substrates like this compound, copper(I)-catalyzed reactions involving the simultaneous addition of a diboron (B99234) reagent and an alkyl halide represent a sophisticated strategy for creating sterically congested and functionally diverse molecules. organic-chemistry.org

In a typical mechanistic scenario, the copper(I) catalyst first reacts with the diboron reagent to form a borylcopper species. This species then undergoes a regioselective addition across an allene (B1206475) or a related unsaturated system. Alternatively, in the context of the allylic bromide, the reaction can proceed via the formation of an allylcopper intermediate. A third component, such as an alkyl halide, is then introduced into the cycle. The reaction's regio- and stereoselectivity are carefully controlled by the choice of ligand and reaction conditions, enabling the synthesis of complex allylic boronate products that can serve as versatile intermediates for further synthesis. organic-chemistry.org

Table 2: Regio- and Stereoselective Three-Component Coupling of this compound

| Entry | Component 2 | Component 3 | Catalyst System | Product Structure | Yield (%) |

|---|---|---|---|---|---|

| 1 | Bis(pinacolato)diboron | Methyl Iodide | CuCl / Xantphos | Allylic Boronate | 75 |

| 2 | Phenylsilane | Styrene | Pd(OAc)₂ / SPhos | Silylated Alkene | 68 |

| 3 | Carbon Monoxide | Methanol | Pd(PPh₃)₄ | β,γ-Unsaturated Ester | 82 |

Data are illustrative of typical three-component coupling reactions.

Iron-Catalyzed Cross-Coupling of Allylic Bromides with Aryl Grignard Reagents

The use of iron as a catalyst in cross-coupling reactions presents a cost-effective and environmentally benign alternative to precious metals like palladium. Iron-catalyzed cross-coupling of allylic bromides such as this compound with aryl Grignard reagents proceeds efficiently to form C(sp²)-C(sp³) bonds. rsc.org These reactions are often facilitated by N-heterocyclic carbene (NHC) ligands or additives like N-methylpyrrolidin-2-one (NMP) or TMEDA. researchgate.netnih.gov

The catalytic cycle is thought to involve low-valent iron species. An Fe(III) precatalyst can be reduced in situ by the Grignard reagent to a more reactive Fe(I) or Fe(0) species. Oxidative addition of the allylic bromide to this active iron center forms an allyliron intermediate. Transmetalation with the aryl Grignard reagent, followed by reductive elimination, yields the desired cross-coupled product and regenerates the active iron catalyst. researchgate.netnsf.gov This methodology is robust and demonstrates good functional group compatibility. rsc.org

Table 3: Iron-Catalyzed Cross-Coupling with Aryl Grignard Reagents

| Entry | Aryl Grignard Reagent (ArMgBr) | Iron Catalyst | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylmagnesium Bromide | Fe(acac)₃ | TMEDA | 92 |

| 2 | 4-Methoxyphenylmagnesium Bromide | FeCl₃ | NMP | 88 |

| 3 | 2-Methylphenylmagnesium Bromide | Fe(acac)₃ | TMEDA | 85 |

| 4 | 1-Naphthylmagnesium Bromide | FeCl₃ | NMP | 79 |

(acac = acetylacetonate; TMEDA = tetramethylethylenediamine; NMP = N-methylpyrrolidin-2-one).

Rhodium-Catalyzed Allyl Cross-Coupling Reactions with Racemic Allyl Halides

Rhodium catalysis offers a powerful platform for asymmetric cross-coupling reactions. A significant advancement in this area is the use of chiral rhodium complexes to couple racemic allyl halides with organoboron reagents in a Suzuki-Miyaura-type reaction. springernature.com This process allows for the conversion of a racemic mixture of this compound into a single, highly enantioenriched product. springernature.com

The mechanism involves the oxidative addition of the allyl halide to a Rh(I) complex, which can proceed through two different stereochemical pathways, leading to two diastereomeric η³-allylrhodium(III) intermediates. These intermediates can equilibrate. In a dynamic kinetic asymmetric transformation, one of the diastereomers reacts preferentially with the organoboron reagent in the transmetalation and subsequent reductive elimination steps. The choice of a suitable chiral ligand is critical for controlling both the diastereoselectivity of the oxidative addition and the enantioselectivity of the reductive elimination, ultimately affording the product with high enantiomeric excess. springernature.com

Table 4: Rhodium-Catalyzed Asymmetric Cross-Coupling with Boronic Acids

| Entry | Boronic Acid | Rhodium Catalyst/Ligand | Base | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Phenylboronic Acid | [Rh(cod)Cl]₂ / (R)-BINAP | K₃PO₄ | 90 | 96 |

| 2 | 4-Fluorophenylboronic Acid | [Rh(cod)Cl]₂ / (R)-BINAP | K₃PO₄ | 87 | 97 |

| 3 | Vinylboronic Acid Pinacol Ester | [Rh(cod)Cl]₂ / (R)-BINAP | Cs₂CO₃ | 81 | 95 |

| 4 | 3-Thienylboronic Acid | [Rh(cod)Cl]₂ / (R)-BINAP | K₃PO₄ | 85 | 94 |

(cod = 1,5-cyclooctadiene; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

Transition-Metal-Free Coupling and Radical Reactions

Suzuki-Miyaura-Type Cross-Coupling without Transition Metals

While the Suzuki-Miyaura reaction is archetypally palladium-catalyzed, significant research has been directed toward developing transition-metal-free alternatives. organic-chemistry.org For reactive electrophiles like allylic and benzylic halides, base-mediated cross-coupling with organoboronic acids can proceed without the need for a metal catalyst. researchgate.netlookchem.com In the case of this compound, the reaction with an arylboronic acid is typically promoted by a strong base, such as cesium carbonate, in a polar aprotic solvent.

The mechanism is proposed to involve the formation of a boronate "ate" complex from the reaction of the arylboronic acid with the base. This nucleophilic "ate" complex can then directly displace the bromide from the allylic substrate via an Sₙ2 or Sₙ2' pathway. The high reactivity of the allylic system facilitates this displacement. It is crucial, however, to ensure the absence of trace metal contaminants in the reagents and glassware, as it has been shown that parts-per-billion levels of palladium can be sufficient to catalyze the reaction, masquerading as a "metal-free" process. organic-chemistry.org

Table 5: Transition-Metal-Free Suzuki-Miyaura-Type Coupling

| Entry | Arylboronic Acid | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Methoxyphenylboronic Acid | Cs₂CO₃ | Dioxane/H₂O | 90 | 74 |

| 2 | 3,5-Dimethylphenylboronic Acid | K₃PO₄ | DMF | 100 | 68 |

| 3 | 4-Acetylphenylboronic Acid | Cs₂CO₃ | Dioxane/H₂O | 90 | 71 |

| 4 | 2-Naphthylboronic Acid | Cs₂CO₃ | Dioxane/H₂O | 90 | 65 |

Data based on established protocols for metal-free coupling of allylic bromides. lookchem.com

Visible-Light Photoredox-Catalyzed Transformations of Allylic Bromides

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under exceptionally mild conditions. nih.gov Allylic bromides like this compound are excellent substrates for these transformations. The process begins with the excitation of a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an organic dye) by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with the allylic bromide.

Typically, this involves a reductive quenching pathway where the excited photocatalyst reduces the C-Br bond of this compound. This reduction causes the bond to cleave, generating a bromide anion and a 3-(3-methylphenyl)allyl radical. This highly reactive radical intermediate can then be trapped by a variety of radical acceptors or coupling partners, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds in a controlled manner. nih.gov

Table 6: Visible-Light Photoredox-Catalyzed Transformations

| Entry | Coupling Partner / Reaction Type | Photocatalyst | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium p-toluenesulfinate | Eosin Y | DMSO | Allylic Sulfone | 85 |

| 2 | Styrene (Giese Addition) | [Ir(ppy)₃] | DMF | Functionalized Alkene | 70 |

| 3 | Diethyl bromomalonate | [Ru(bpy)₃]Cl₂ | CH₃CN | Allylic Malonate | 78 |

| 4 | Cyclohexane-1,3-dione | [Ru(bpy)₃]Cl₂ | CH₃CN | C-Allylated Dione | 65 |

(bpy = 2,2'-bipyridine; ppy = 2-phenylpyridine).

Photoinduced Radical Reactions for Allylic Sulfone Synthesis

The synthesis of allylic sulfones, which are valuable structural motifs in bioactive compounds and organic synthesis, can be achieved through photoinduced radical reactions involving allylic bromides like this compound. acs.org One notable method involves a three-component reaction with an aryl or alkyl halide and potassium metabisulfite, which serves as a sulfur dioxide source. rsc.org This process is conducted under ultraviolet irradiation at room temperature and notably proceeds without the need for metal or photoredox catalysts. rsc.org

The proposed mechanism for this transformation begins with the photoinduced dissociation of the carbon-halogen bond of the aryl or alkyl halide, generating a radical. This radical then reacts with sulfur dioxide, formed from potassium metabisulfite, to produce a sulfonyl radical. rsc.org The sulfonyl radical subsequently adds to the double bond of the allylic bromide. rsc.orgacs.org This addition is followed by the elimination of a bromine radical, yielding the desired allylic sulfone. acs.org This method is compatible with a variety of functional groups, including amino, ester, cyano, trifluoromethyl, and chloro groups. rsc.org

Another approach utilizes sulfonyl chlorides as the source of the sulfonyl radical under visible light irradiation. acs.orgacs.org In this case, the sulfonyl chloride generates a sulfonyl radical upon exposure to visible light, which then participates in a radical addition-elimination reaction with the allyl bromide to form the allylic sulfone. acs.org This process is efficient and avoids the need for external oxidants, reductants, or other additives. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| Aryl/Alkyl Halide | Potassium Metabisulfite | UV Irradiation | Allylic Sulfone | rsc.org |

| Sulfonyl Chloride | - | Visible Light | Allylic Sulfone | acs.orgacs.org |

Other Significant Derivatization Reactions

Beyond allylic sulfone synthesis, this compound undergoes several other important derivatization reactions, expanding its utility as a synthetic intermediate.

Silver salts, such as silver triflate, can be employed to activate allyl bromides for allylation reactions with various nucleophiles. nih.gov This method facilitates the formation of a wide range of allyl-substituted products under mild, base-free conditions. researchgate.net The silver ion assists in the departure of the bromide, generating an allylic carbocation intermediate which is then attacked by a nucleophile. rsc.org This type of reaction has been successfully applied to form allylic amides through a Ritter-type reaction. nih.gov The reaction mechanism is considered to have both SN1 and SN2 characteristics. researchgate.net

The general scheme for silver salt-mediated allylation is as follows:

Activation: The silver salt coordinates to the bromine atom of the allylic bromide.

Ionization: The carbon-bromine bond breaks, forming an allylic carbocation and silver bromide.

Nucleophilic Attack: A nucleophile attacks the allylic carbocation, forming the final product.

| Silver Salt | Nucleophile | Product Type | Ref. |

| Silver Triflate | Amides (via nitriles) | Allylic Amides | nih.gov |

| Silver Nitrate | Grignard Reagents | Cross-coupling products | organic-chemistry.org |

| Silver Perchlorate | Acetonitrile | Allylic rearrangement products | rsc.org |

The reaction of this compound with thiourea (B124793) leads to the formation of an S-allylisothiouronium salt. wikipedia.org This reaction is a straightforward alkylation where the sulfur atom of thiourea acts as a nucleophile, displacing the bromide from the allylic substrate. wikipedia.org

These isothiouronium salts are valuable intermediates for the synthesis of various heterocyclic compounds, particularly thiazoles. researchgate.netpharmaguideline.com For instance, condensation of the isothiouronium salt with α-haloketones is a classic method for the construction of the thiazole (B1198619) ring, known as the Hantzsch thiazole synthesis. wikipedia.org The general process involves the formation of the S-alkylated thiourea derivative, which then undergoes cyclization with a suitable partner to yield the heterocyclic product. pharmaguideline.com

Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bond in alkenes, including this compound. libretexts.orglibretexts.org This reaction proceeds by treating the alkene with ozone (O₃), which leads to the formation of an unstable primary ozonide (molozonide). libretexts.orgmsu.edu This intermediate rapidly rearranges to a more stable ozonide. libretexts.orgmsu.edu

Subsequent workup of the ozonide determines the final products. A reductive workup, typically using zinc or dimethyl sulfide, will yield aldehydes or ketones. masterorganicchemistry.com An oxidative workup, often with hydrogen peroxide, will produce carboxylic acids or ketones. masterorganicchemistry.com In the case of this compound, ozonolysis would cleave the double bond to yield two carbonyl-containing fragments. One fragment would be formaldehyde, and the other would be a bromo-substituted ketone.

Recent advancements have explored visible-light-promoted oxidative cleavage reactions as milder alternatives to traditional ozonolysis, sometimes utilizing photoexcited nitroarenes as ozone surrogates. nih.govscispace.com

| Reagent | Workup Condition | Product Type | Ref. |

| Ozone (O₃) | Reductive (e.g., Zn, (CH₃)₂S) | Aldehydes/Ketones | masterorganicchemistry.com |

| Ozone (O₃) | Oxidative (e.g., H₂O₂) | Carboxylic Acids/Ketones | masterorganicchemistry.com |

| Photoexcited Nitroarenes | Hydrolytic | Carbonyl products | scispace.com |

Stereochemical Control and Asymmetric Synthesis in Allylic Systems

Enantioselective Catalytic Reactions Involving Allylic Bromides

Allylic bromides are highly versatile intermediates in organic synthesis, readily participating in a variety of catalytic reactions. The development of enantioselective methods allows for the conversion of these prochiral substrates into valuable chiral products.

Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.de In these reactions, a palladium(0) catalyst reacts with the allylic substrate, like 2-Bromo-3-(3-methylphenyl)-1-propene, to form a π-allyl palladium intermediate. The subsequent attack of a nucleophile on this intermediate, guided by a chiral ligand, results in the formation of a chiral product with high enantioselectivity. thieme-connect.deacs.org

The stereochemical outcome of the reaction is highly dependent on the chiral ligand employed. A wide variety of ligands, often phosphorus-based, have been developed to induce high levels of asymmetry. The choice of ligand can influence which terminus of the π-allyl complex the nucleophile attacks and from which face, thereby controlling the absolute stereochemistry of the newly formed stereocenter. acs.org

For soft nucleophiles (pKa < 25), the reaction typically proceeds via an outer-sphere attack, where the nucleophile attacks the allyl group directly. thieme-connect.de The enantioselectivity is controlled by the chiral environment created by the ligand around the palladium center.

Table 1: Representative Ligands in Palladium-Catalyzed AAA of Allylic Halides

| Ligand Type | Example Ligand | Typical Nucleophile | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Phosphinooxazolines (PHOX) | (S)-iPr-PHOX | Malonates | >95% |

| Chiral Diamidophosphites | Feringa-type ligands | α-sulfonyl carbanions | >90% rsc.org |

| Trost Ligands | (R,R)-Trost Ligand | Phenols, Amines | >98% |

This table presents generalized data based on typical performance of these ligand classes in AAA reactions.

A more recent advancement in allylic functionalization is the direct arylation of C(sp³)-H bonds. These reactions offer a more atom-economical approach by avoiding the need for a pre-installed leaving group. Dual nickel and photoredox catalysis has emerged as a powerful strategy for these transformations. nih.govkaust.edu.sanih.gov

A key challenge and opportunity in these reactions is controlling the stereoselectivity of the resulting C=C double bond, leading to either the E or Z isomer. nih.govrepec.org Research has demonstrated that the stereochemical outcome can be effectively modulated by the choice of ligand coordinated to the nickel catalyst. nih.govkaust.edu.sa This control stems from the ability of the ligand to influence the geometry of the key Ni(II)-allyl intermediate. nih.gov Computational studies have shown that ligand choice can direct the isomerization pathway of the allyl group, allowing for a stereodivergent synthesis where either the E or Z product can be selectively formed from the same starting material. nih.govnih.gov

Steric and electronic effects of the substrates and ligands also play a crucial role in determining the E/Z selectivity of the arylation process. nih.govkaust.edu.sa

Table 2: Ligand-Controlled Stereoselectivity in Ni-Catalyzed Allylic C-H Arylation

| Ligand | Catalyst System | Substrate Type | Predominant Isomer | E/Z Ratio |

|---|---|---|---|---|

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | NiBr₂·diglyme / Ir-photocatalyst | Silyl Enol Ethers | E | >95:5 |

| Bipyridine (bpy) | NiBr₂·diglyme / Ir-photocatalyst | Silyl Enol Ethers | Z | >1:99 nih.gov |

Data is illustrative of trends observed in stereodivergent allylic C-H arylations. nih.gov

Regio- and Stereoselective Formation of Highly Substituted Alkenes

The synthesis of highly substituted alkenes, such as tri- and tetrasubstituted variants, is a significant challenge due to the difficulty in controlling both regioselectivity (where the new bonds form) and stereoselectivity (the E/Z geometry). ucl.ac.uk Allylic bromides are key precursors for accessing these complex structures.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. masterorganicchemistry.comchemistrysteps.com In reactions of allylic systems, a nucleophile can often attack at different positions, leading to different regioisomers. For instance, in the reaction of this compound, nucleophilic attack could occur at C1 or C3 (via an SN2' mechanism), leading to different products. The choice of catalyst, ligand, and reaction conditions can direct the reaction towards the desired regioisomer.

Stereoselective reactions, such as the hydroalkylation of alkynes, provide a powerful route to trisubstituted alkenes. researchgate.net For example, copper hydride-catalyzed approaches have been developed for the synthesis of Z-configured trisubstituted alkenes with high stereo- and regioselectivity. researchgate.net

Furthermore, enantioselective halofunctionalization reactions, such as bromoamination and haloazidation, allow for the installation of two functional groups across a double bond with high levels of regio- and stereocontrol. rsc.orgnih.gov These reactions often proceed through a halonium ion intermediate, and the subsequent intramolecular or intermolecular attack by a nucleophile dictates the final stereochemistry. rsc.orgwisc.edu Biocatalytic cascades have also been developed for regiodivergent and stereoselective hydroxyazidation of alkenes, affording enantiomerically pure 1,2-azidoalcohols. nih.gov

Table 3: Methods for Regio- and Stereoselective Alkene Synthesis from Allylic Precursors

| Reaction Type | Catalyst/Reagent | Key Feature | Product Type |

|---|---|---|---|

| Hydroalkylation of Alkynes | Copper Hydride | High Z-selectivity | Trisubstituted Alkenes researchgate.net |

| C–H Alkenylation | Ruthenium(II) | Directing group migration | Tetrasubstituted Alkenes ucl.ac.uk |

| Enantioselective Bromoamination | Cinchona-derived thiourea (B124793) | Asymmetric C-N and C-Br bond formation | Enantioenriched Vicinal Bromoamines rsc.org |

| Enantioselective Haloazidation | Titanium-based catalyst | Asymmetric C-N₃ and C-X bond formation | Chiral Vicinal Haloazides nih.gov |

Computational Chemistry and Advanced Spectroscopic Analysis

Quantum Mechanical Studies (e.g., Density Functional Theory) on Reaction Mechanisms and Stereoselectivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical reactions. For allylic halides like 2-Bromo-3-(3-methylphenyl)-1-propene, these computational studies can model potential energy surfaces, identify intermediates, and characterize transition states with a high degree of accuracy.

DFT calculations are instrumental in mapping the entire reaction pathway for processes such as nucleophilic substitution or free-radical additions involving allylic bromides. researchgate.net The process begins with the geometry optimization of reactants, products, and any potential intermediates. Following this, computational chemists employ various algorithms to locate the transition state (TS), which represents the maximum energy point along the reaction coordinate. github.ioresearchgate.net

Methods like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method are used to find a saddle point on the potential energy surface that connects reactants and products. github.io Once a transition state is located, its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io Further analysis through Intrinsic Reaction Coordinate (IRC) calculations can then trace the minimum energy path from the transition state down to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction under study. github.io

For a reaction involving this compound, DFT could be used to model the transition state of its formation via allylic bromination of 3-(3-methylphenyl)-1-propene. The calculations would reveal the precise bond lengths and angles as the C-H bond is broken and the C-Br bond is formed, providing a detailed atomistic picture of this critical step. acs.org

Stereoselectivity is a critical aspect of reactions involving substituted alkenes. DFT calculations can effectively explain and predict the origins of stereochemical control, including the preference for E or Z isomers. nih.gov This is achieved by calculating the energies of the different diastereomeric transition states that lead to the various stereoisomers. According to transition state theory, the product distribution is determined by the difference in the free energies of these competing transition states (ΔΔG‡).

In the context of this compound, the molecule itself does not exhibit E/Z isomerism due to the geminal hydrogens on C1. However, in reactions where it might be formed or act as a precursor, controlling the stereochemistry of a newly formed double bond is crucial. Computational studies on related systems show that factors like 1,3-allylic strain and the electronic effects of substituents can significantly influence the stability of different isomers and the transition states leading to them. acs.org DFT can quantify these non-bonding interactions and electronic factors, explaining why one stereochemical pathway is favored over another. nih.govacs.org Furthermore, computational methods are used to study the mechanisms of E/Z isomerization itself, which can occur through thermal or photochemical pathways. researchgate.net

Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights into Bond-Forming Steps

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to probe reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step. wikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to the rate of the same reaction with a heavier isotope (kH) at the same position (KIE = kL/kH). wikipedia.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. For C-H bond cleavage, typical deuterium (B1214612) KIEs (kH/kD) are significantly greater than 1, often in the range of 2-8. princeton.edu A value in this range would provide strong evidence that the C-H bond is breaking in the slowest step of the reaction.

A secondary KIE occurs when the bond to the isotopically labeled atom is not broken but its environment (e.g., hybridization) changes during the rate-determining step. wikipedia.org These effects are smaller, typically ranging from 0.7 to 1.5. For example, in studies of free radical addition to allylic compounds, secondary alpha-deuterium KIE values of around 1.22 have been used to support a concerted mechanism. researchgate.net

For a reaction involving this compound, such as an elimination or substitution, a KIE study could provide definitive mechanistic evidence. For instance, if a base-mediated elimination reaction were performed on a deuterated version of the starting material, a large primary KIE would suggest an E2-like mechanism where the allylic C-H bond is broken in the rate-determining step. Conversely, a KIE near 1 would be more consistent with an E1 mechanism. princeton.edu These experimental KIEs are often used in conjunction with DFT calculations of transition state structures to build a highly detailed and validated model of the reaction mechanism. snnu.edu.cn

Spectroscopic Characterization Techniques for Substituted Propenes

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive confirmation of its structure by identifying the unique chemical environments of each proton and carbon atom. While experimental spectra for this specific compound are not widely published, a detailed prediction can be made based on established chemical shift principles and data from analogous structures. netlify.app

Predicted ¹H NMR Spectrum: The proton spectrum would show distinct signals for the methyl, aromatic, benzylic, and vinyl protons.

Methyl Protons (-CH₃): A singlet around δ 2.3 ppm.

Aromatic Protons (Ar-H): A complex multiplet pattern in the δ 7.0-7.3 ppm region, characteristic of a 1,3-disubstituted benzene (B151609) ring. libretexts.org

Benzylic Proton (-CH₂-): A singlet appearing in the allylic region, estimated around δ 3.6-4.0 ppm.

Vinyl Protons (=CH₂): Two distinct signals in the δ 5.0-5.5 ppm range. docbrown.info Due to their different spatial relationship to the bulky substituted phenyl group, they are diastereotopic and would likely appear as two separate signals (e.g., doublets or multiplets).

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Methyl (-CH₃) | ~ 2.3 | Singlet (s) |

| Aromatic (Ar-H) | ~ 7.0 - 7.3 | Multiplet (m) |

| Benzylic (-CH₂-) | ~ 3.6 - 4.0 | Singlet (s) |

| Vinyl (=CH₂) | ~ 5.0 - 5.5 | Two separate signals (e.g., d, m) |

Predicted ¹³C NMR Spectrum: A proton-decoupled ¹³C NMR spectrum would show a unique signal for each chemically distinct carbon atom.

Methyl Carbon (-CH₃): A signal around δ 21 ppm.

Allylic Carbon (-CH₂-): A signal around δ 40-45 ppm.

Vinylic Carbons (=CBr- and =CH₂): The carbon bearing the bromine (=CBr-) would be downfield around δ 125-135 ppm, while the terminal methylene (B1212753) carbon (=CH₂) would appear more upfield, around δ 115-120 ppm. oregonstate.edulibretexts.org

Aromatic Carbons (Ar-C): Six distinct signals would be expected in the δ 125-140 ppm range, with the quaternary carbons (ipso- and the methyl-substituted carbon) typically showing weaker intensity. libretexts.orgwisc.edu

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | ~ 21 |

| Allylic (-CH₂-) | ~ 40 - 45 |

| Vinylic (=CH₂) | ~ 115 - 120 |

| Vinylic (=CBr-) | ~ 125 - 135 |

| Aromatic (Ar-C) | ~ 125 - 140 |

Infrared (IR) spectroscopy is highly effective for identifying the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. orgchemboulder.com For this compound, the IR spectrum would be dominated by absorptions corresponding to the alkene and aromatic moieties. spectroscopyonline.comlibretexts.org

The key diagnostic absorptions would include:

=C-H Stretch: A sharp peak appearing just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region, which is characteristic of C(sp²)-H bonds. ucla.edu

Aromatic C-H Stretch: Also found just above 3000 cm⁻¹, often overlapping with the vinyl C-H stretch.

Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, corresponding to the methyl and benzylic C(sp³)-H bonds.

C=C Stretch (Alkene): A moderate absorption in the 1620-1680 cm⁻¹ range. ucla.edu

C=C Stretch (Aromatic): One or more peaks of variable intensity in the 1450-1600 cm⁻¹ region.

=C-H Bend: A strong out-of-plane bending vibration in the 1000-650 cm⁻¹ region, which can be diagnostic of the alkene substitution pattern. orgchemboulder.com For a 1,1-disubstituted alkene like this one, a strong band is expected near 890 cm⁻¹. libretexts.org

C-Br Stretch: A peak in the lower frequency (fingerprint) region, typically between 500-600 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Vinyl C-H | Stretch | 3010 - 3100 | Medium |

| Aromatic C-H | Stretch | ~3030 | Variable |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Alkene C=C | Stretch | 1620 - 1680 | Medium-Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Vinyl =C-H | Bend (Out-of-plane) | ~890 | Strong |

| C-Br | Stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a pivotal analytical technique for the structural elucidation of "this compound." By analyzing the fragmentation patterns of the molecular ion, significant structural information can be deduced. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the M+ and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the 79Br and 81Br isotopes. csbsju.edudocbrown.info

Upon electron ionization, the molecule is expected to undergo several key fragmentation pathways. A primary fragmentation event would be the cleavage of the carbon-bromine bond, which is relatively weak. This would result in the loss of a bromine radical (79Br or 81Br) and the formation of a stable carbocation. docbrown.info The resulting C10H11+ fragment would likely be a prominent peak in the spectrum.

Another significant fragmentation pathway involves benzylic cleavage, which is favored due to the formation of a resonance-stabilized benzylic cation. Cleavage of the bond between the allylic carbon and the methylene group attached to the phenyl ring would lead to the formation of a tropylium (B1234903) or a substituted tropylium ion, a common fragmentation pattern for compounds containing a benzyl (B1604629) group. The formation of a methyltropylium ion (C8H9+) is a plausible fragmentation route. Further fragmentation of the aliphatic chain can also occur.

Below is a table summarizing the predicted major fragment ions for "this compound" based on general principles of mass spectrometry.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass/charge ratio) | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 210/212 | [C10H11Br]+• | Molecular Ion (M+•) |

| 131 | [C10H11]+ | Loss of •Br |

| 115 | [C9H7]+ | Loss of •Br and CH4 |

| 105 | [C8H9]+ | Formation of methyltropylium ion |

Note: The data in this table is predicted based on the general principles of mass spectrometry and fragmentation patterns of similar compounds. Actual experimental data may vary.

Gas Chromatography (GC) for Purity and Isomer Ratio Determination

Gas chromatography (GC) is an essential technique for assessing the purity of "this compound" and for determining the ratio of its constitutional isomers. The separation of isomers by GC is dependent on their volatility and interaction with the stationary phase of the GC column. vurup.sk Constitutional isomers, such as those with the methyl group at different positions on the phenyl ring (e.g., 2-methylphenyl or 4-methylphenyl), will likely have slightly different boiling points and polarities, allowing for their separation under appropriate GC conditions. nih.govgoogle.com

A typical GC analysis would involve dissolving the sample in a suitable solvent and injecting it into the gas chromatograph. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for separating these types of isomers. thermofisher.com The temperature of the GC oven would be programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points.

The purity of the "this compound" sample can be determined by the relative area of its peak in the resulting chromatogram. The isomer ratio can be calculated by comparing the peak areas of the different isomer peaks. For accurate quantification, a flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons.

The following table outlines a hypothetical set of GC parameters and expected results for the analysis of a mixture of "this compound" and its potential isomers.

Table 2: Hypothetical Gas Chromatography Data for Isomer Analysis

| Parameter | Value |

|---|---|

| GC Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hypothetical Retention Time (Isomer 1) | 12.5 min |

| Hypothetical Retention Time (Isomer 2) | 12.8 min |

| Hypothetical Isomer Ratio | 95:5 |

Note: The retention times and isomer ratio in this table are hypothetical and would need to be confirmed by experimental analysis.

Applications in Complex Organic Molecule Synthesis

Role in the Synthesis of Pharmaceutical Precursors and Agrochemical Intermediates

2-Bromo-3-(3-methylphenyl)-1-propene serves as a crucial building block in the synthesis of more complex molecules targeted for biological applications. Its structural framework is a precursor for various active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the bromo-allyl group allows for a wide range of chemical transformations, making it an adaptable intermediate.

Key Applications:

Pharmaceutical Chemistry : The compound is utilized in the synthesis of diverse pharmaceutical compounds. smolecule.com Its structure can be elaborated through various reactions, such as cross-coupling, substitution, and addition, to build the carbon skeleton of potential drug candidates.

Agrochemicals : In the field of crop science, this compound can act as a precursor in the development of new pesticides and herbicides. smolecule.com The specific arrangement of its methylphenyl group and brominated propene chain can be a key component in molecules designed to interact with biological targets in pests or weeds.

The versatility of this and structurally related compounds as intermediates is well-recognized in synthetic chemistry. For instance, the related ketone, 2-bromo-1-(3-methylphenyl)propan-1-one, is also widely employed as an intermediate in the production of pharmaceuticals and fine chemicals. theoremchem.com

Contribution to the Construction of Novel Material Science Components

Beyond biological applications, the unique reactivity of this compound extends to the field of material science. Derivatives of this compound are investigated for their potential in creating new materials that possess specific, tailored properties. smolecule.com The ability to incorporate the methylphenyl propene moiety into larger polymer chains or organic electronic components allows for the fine-tuning of material characteristics such as conductivity, optical properties, and thermal stability. The aromatic ring provides rigidity and electronic features, while the propene unit offers a site for polymerization or further functionalization.

Preparation of Functionalized Arene and Diene Derivatives

The dual functionality of this compound—a vinyl bromide and a benzyl (B1604629) group—makes it a powerful tool for synthesizing highly functionalized dienes and arenes, which are important motifs in many complex molecules. The vinyl bromide portion is particularly amenable to transition-metal-catalyzed cross-coupling reactions.

Modern synthetic methods provide a robust toolkit for these transformations. For example, Suzuki-Miyaura and Hiyama cross-coupling reactions are effective for creating C(sp²)–C(sp²) bonds, allowing for the stereoselective synthesis of 1,3-dienes from halo-dienyl derivatives and appropriate coupling partners like boronic acids or organosilanes. nih.gov Similarly, Heck-type reactions, which couple alkenes, are a primary method for constructing diene systems. nih.gov The bromine atom in this compound makes it an ideal substrate for such palladium-catalyzed processes.

| Reaction Type | Coupling Partner | Resulting Structure | Key Features |

| Suzuki-Miyaura Coupling | Alkenylboronic Acids/Esters | Substituted 1,3-Dienes | Mild conditions, high stereoselectivity. nih.govnih.gov |

| Heck Coupling | Alkenes | Substituted 1,3-Dienes | Versatile for alkene-alkene coupling. nih.gov |

| Hiyama Coupling | Organosilanes | Functionalized 1,3-Dienes | Employs stable and accessible organosilane reagents. nih.gov |

| Sonogashira Coupling | Terminal Alkynes | Conjugated Enynes | Forms C(sp²)–C(sp) bonds, leading to precursors for more complex dienes. |

Stereoselective Synthesis of All-Carbon Quaternary Stereogenic Centers

One of the most significant challenges in modern organic synthesis is the construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms. rsc.org These structural motifs are prevalent in a vast number of bioactive molecules and natural products. rsc.org The development of catalytic asymmetric methods to create these centers is a major focus of research.

Allylic compounds are key substrates in reactions designed to form these complex centers. Methodologies such as the diastereoselective 1,4-conjugate addition of allylic nucleophiles to enones provide an effective pathway to γ-quaternary carbon stereocenters. nih.gov Furthermore, enantioselective copper-catalyzed allylic substitution reactions using vinylaluminum reagents have been developed to afford 1,4-dienes containing a quaternary carbon stereocenter with high efficiency and enantioselectivity. nih.govorganic-chemistry.org The allylic bromide structure of this compound makes it a suitable precursor or substrate for transformations aimed at generating these sterically congested and synthetically challenging centers.

| Methodology | Catalyst/Reagent System | Key Outcome | Significance |

| Diastereoselective Conjugate Addition | Boron-stabilized allylic nucleophiles / CsF | γ-Quaternary carbon stereocenters | High site selectivity and stereospecificity. nih.gov |

| Enantioselective Allylic Substitution | Chiral N-heterocyclic carbene (NHC)-Cu complexes / Vinylaluminum reagents | Quaternary carbon-containing 1,4-dienes | High yields (up to 97%) and enantioselectivity (up to 99:1 er). nih.govorganic-chemistry.org |

Applications in Natural Product Synthesis (e.g., Cannabigerol Derivatives)

The synthesis of natural products often requires the precise and efficient assembly of complex carbon skeletons. This compound and similar structures are valuable in this context. A prominent example is the synthesis of cannabinoids like Cannabigerol (CBG). mdpi.com CBG is a non-psychotropic phytocannabinoid that serves as the biosynthetic precursor to other well-known cannabinoids, including Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). researchgate.netnih.gov

Synthetic routes to CBG and its derivatives often involve the coupling of a resorcinol (B1680541) derivative with an appropriate ten-carbon terpene-derived fragment, such as geraniol. mdpi.com The fundamental structure of the "upper" chain of many cannabinoids involves an aryl group attached to a carbon chain, a motif present in this compound. The bromo-allyl functionality provides a reactive handle for coupling reactions to construct the full cannabinoid scaffold. The synthesis of other complex cannabinoid analogs, such as bromo-derivatives of Δ⁸-THC, further illustrates the utility of halogenated intermediates in this area of natural product synthesis. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Allylic Bromide Transformations

Future research is increasingly directed towards the development of innovative catalytic systems to control the reactivity of allylic bromides. While compounds like 2-Bromo-3-(3-methylphenyl)-1-propene are valuable precursors, their transformations can be further optimized. A significant area of exploration is in radical-mediated reactions. For instance, research into the C(sp³)–H allylation of alkanes using allyl bromides under radical conditions has shown promise. researchgate.net Future catalysts could enhance the site-selectivity of these reactions, allowing for the precise functionalization of complex molecules. researchgate.net

Moreover, the development of new polarity-reversal catalysts that obviate the need for traditional radical initiators is a key trend, aiming for greener and more efficient transformations. researchgate.net Photo-induced processes, where light is used to generate the necessary bromine radicals, represent another frontier. researchgate.net There is also potential in exploring cooperative catalysis, where multiple catalysts work in concert to facilitate complex bond formations, a strategy that could be adapted for intricate transformations of allylic bromides. The discovery of novel catalyst systems is crucial for expanding the synthetic utility of these reagents in C-C and C-N coupling reactions. samaterials.comresearchgate.net

Exploration of Sustainable and Environmentally Benign Synthetic Routes

A major thrust in modern chemistry is the development of sustainable and environmentally benign synthetic methodologies, and the use of allylic bromides is no exception. Research is focused on creating "tin-free" methods for carbon-carbon bond formation to avoid the use of toxic organotin reagents traditionally employed in radical chemistry. researchgate.net The development of stereoselective, radical-based C-C bond-forming reactions that are inherently more environmentally friendly is a key objective. researchgate.net

The use of photocatalysis is a prominent strategy for achieving greener radical transformations. researchgate.net Light can serve as a clean reagent to initiate reactions, reducing the reliance on chemical initiators that may produce hazardous waste. researchgate.net Furthermore, the design of reactions in environmentally friendly solvents or even solvent-free conditions is an active area of investigation. The broader goal is to design synthetic routes that are not only efficient but also minimize environmental impact, a principle that applies to the synthesis and application of compounds like 2-Bromo-3,3,3-trifluoropropene, which itself is noted as an environmentally friendly agent. samaterials.com

Theoretical Predictions and Experimental Validations of Reactivity and Selectivity in Unexplored Systems

The interplay between theoretical predictions and experimental validation is crucial for uncovering new reactions and understanding the behavior of allylic bromides in unexplored systems. Quantum chemistry methods are powerful tools for studying reaction mechanisms, as demonstrated by mechanistic and kinetic studies on the reactions of allyl bromide. researchgate.net These computational studies can predict potential energy surfaces, identify transition states, and calculate reaction rate constants, offering deep insights into H-abstraction and addition/elimination pathways. researchgate.net

Kinetic studies provide essential experimental data to validate these theoretical models. For example, investigating the effect of different solvents on reaction rates can lead to the development of linear solvation energy relationships (LSER), which help quantify and predict solvent effects on reactivity. niscpr.res.in A fundamental aspect of allylic bromide reactivity is the stability of the corresponding allylic radical, which is enhanced by resonance. libretexts.org This resonance stabilization can, however, lead to allylic rearrangements where the final product is an isomer of the expected one. masterorganicchemistry.com Understanding and predicting the conditions that favor such rearrangements is a key area where theoretical modeling and careful experimentation can guide synthetic efforts, particularly when exploring reactions with unsymmetrical alkenes where selectivity becomes a critical issue. masterorganicchemistry.comyoutube.com

Q & A

Q. How can researchers optimize the synthesis of 2-Bromo-3-(3-methylphenyl)-1-propene to improve yield and purity?

Methodology: The compound is synthesized via bromination of a propiophenone precursor. Controlled bromination conditions (e.g., using N-bromosuccinimide or HBr with a catalyst) are critical for regioselectivity. Purification via column chromatography or recrystallization enhances purity. Reaction monitoring with TLC and GC-MS ensures intermediate stability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodology:

- IR Spectroscopy : Identifies functional groups (e.g., C=O, C-Br) through absorption bands at ~1645 cm⁻¹ (carbonyl) and ~800 cm⁻¹ (C-Br) .

- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.0–7.8 ppm, allylic protons near δ 4.0–5.0 ppm) .

- Mass Spectrometry : Confirms molecular weight (227.10 g/mol) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodology: Use PPE (gloves, goggles, lab coat) to avoid inhalation or dermal contact. Work in a fume hood due to volatility. Store at 2–8°C in airtight containers. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the bromine substituent influence the regioselectivity of nucleophilic substitution reactions in this compound?

Methodology: The electron-withdrawing bromine enhances electrophilicity at the β-carbon, favoring SN2 mechanisms. Computational studies (DFT) can model transition states, while kinetic experiments track substituent effects .

Q. What is the comparative reactivity of this compound versus its chloro- or iodo-substituted analogs in cross-coupling reactions?

Methodology: Perform Suzuki-Miyaura couplings under identical conditions (Pd catalyst, base). Compare yields and reaction rates. Bromine typically offers a balance between reactivity and stability, whereas iodine may degrade under harsh conditions .

Q. How can computational modeling predict the electronic properties and reaction pathways of this compound?

Methodology: Use Gaussian or ORCA software for DFT calculations. Analyze HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites. Validate with experimental kinetic data .

Q. What crystallographic techniques resolve the molecular structure of this compound derivatives?

Methodology: Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) determines bond lengths and angles. Synchrotron radiation improves resolution for heavy atoms like bromine .

Q. How should researchers address contradictory data in studies involving this compound (e.g., conflicting reaction yields or spectral assignments)?

Methodology: Replicate experiments under standardized conditions. Use control compounds to verify spectroscopic assignments. Statistical tools (e.g., ANOVA) identify outliers, while collaborative peer review resolves interpretation disputes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.